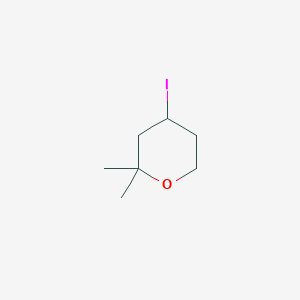4-Iodo-2,2-dimethyl-tetrahydro-pyran
CAS No.: 882687-80-1
Cat. No.: VC2728839
Molecular Formula: C7H13IO
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 882687-80-1 |
|---|---|
| Molecular Formula | C7H13IO |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 4-iodo-2,2-dimethyloxane |
| Standard InChI | InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 |
| Standard InChI Key | CTPMPYIKWARWDI-UHFFFAOYSA-N |
| SMILES | CC1(CC(CCO1)I)C |
| Canonical SMILES | CC1(CC(CCO1)I)C |
Introduction
Chemical Identity and Nomenclature
4-Iodo-2,2-dimethyl-tetrahydro-pyran is a cyclic ether characterized by an iodine substituent at the 4-position of the tetrahydropyran ring with two methyl groups at the 2-position. The compound is also known by several synonyms including 4-iodo-2,2-dimethyloxane and tetrahydro-4-iodo-2,2-dimethyl-2H-pyran . Its molecular formula is C₇H₁₃IO with a molecular weight of 240.08 g/mol . The compound is registered under the CAS number 882687-80-1 . The structural representation of this compound features a six-membered heterocyclic ring containing an oxygen atom, with an iodine atom attached to the 4-position carbon and two methyl groups at the 2-position.
Structural Identification
The structure of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is critical to understanding its chemical behavior. The compound features:
-
A tetrahydropyran skeleton (six-membered ring with one oxygen atom)
-
An iodine substituent at the 4-position
-
Two methyl groups at the 2-position
Physical and Chemical Properties
4-Iodo-2,2-dimethyl-tetrahydro-pyran exhibits distinctive physical and chemical properties that influence its applications in organic synthesis and related fields. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 4-Iodo-2,2-dimethyl-tetrahydro-pyran
The compound is classified as a cyclic ether with moderate lipophilicity as indicated by its XLogP3-AA value of 2.2 . The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor (the oxygen atom in the ring) affect its solubility profile and interactions with other molecules . The compound's relatively high boiling point suggests significant intermolecular forces, likely due to the presence of the iodine atom, which can participate in halogen bonding .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 4-Iodo-2,2-dimethyl-tetrahydro-pyran and structurally related compounds. The synthesis generally involves various chemical transformations including iodination reactions, cyclization processes, and functional group modifications.
General Synthetic Approach
A common approach to synthesizing 4-Iodo-2,2-dimethyl-tetrahydro-pyran involves the iodination of an appropriately substituted tetrahydropyran precursor. One method employs sodium iodide in acetone, similar to the synthesis described for the related compound 4-(Iodomethyl)tetrahydro-2H-pyran . This approach typically involves refluxing the reaction mixture for an extended period to ensure complete conversion .
Applications in Chemical Research
4-Iodo-2,2-dimethyl-tetrahydro-pyran serves as an important building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its applications span multiple areas of chemical research:
Synthetic Intermediate
The compound functions as a valuable synthetic intermediate in the preparation of more complex molecular structures. The iodine substituent at the 4-position provides a reactive site for various transformations including:
-
Cross-coupling reactions (Suzuki, Sonogashira, Heck)
-
Nucleophilic substitution reactions
-
Radical-mediated transformations
-
Metal-halogen exchange reactions
These transformations enable the incorporation of the 2,2-dimethyltetrahydropyran scaffold into more complex structures, particularly those with pharmaceutical relevance.
Pharmaceutical Applications
The 2,2-dimethyltetrahydropyran scaffold appears in various bioactive compounds. Research on related compounds, such as 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones, has shown potential anticancer activity . For example, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one demonstrated notable biological activity in studies . The presence of an iodine substituent in 4-Iodo-2,2-dimethyl-tetrahydro-pyran provides opportunities for further functionalization to develop compounds with enhanced biological properties.
Related Compounds and Structural Analogues
Several structurally related compounds share chemical features with 4-Iodo-2,2-dimethyl-tetrahydro-pyran, providing context for understanding its chemical behavior and potential applications.
Tetrahydropyran Derivatives
Compounds with the tetrahydropyran scaffold but different substitution patterns include:
These compounds demonstrate the versatility of the tetrahydropyran scaffold in organic synthesis and the impact of different substitution patterns on chemical properties.
Structural Isomers and Analogues
PubChem indicates that 4-Iodo-2,2-dimethyl-tetrahydro-pyran has several structural analogues with the same connectivity but different stereochemical arrangements . These structural variations may exhibit different chemical and biological properties, highlighting the importance of precise structural characterization in chemical research.
Analytical Characterization Methods
While specific analytical data for 4-Iodo-2,2-dimethyl-tetrahydro-pyran is limited in the provided sources, standard analytical techniques for characterizing related compounds can be applied:
Spectroscopic Methods
-
¹H NMR spectroscopy: For characterizing the proton environments in the molecule, particularly the methyl groups at the 2-position and the hydrogen at the iodine-bearing carbon
-
¹³C NMR spectroscopy: For identifying the carbon environments in the tetrahydropyran ring and substituents
-
Infrared (IR) spectroscopy: For identifying functional group vibrations, especially the C-O-C stretching of the tetrahydropyran ring
-
Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume